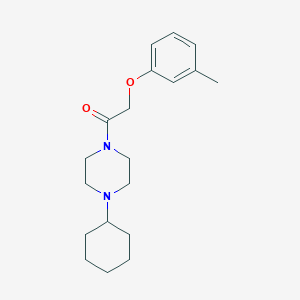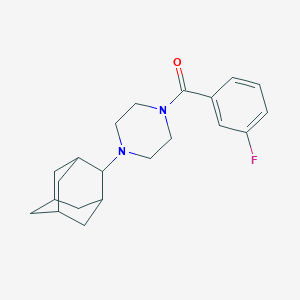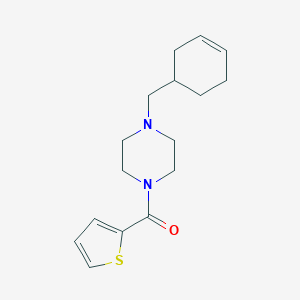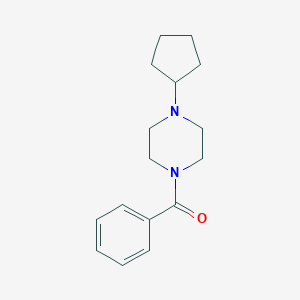![molecular formula C19H21N3O3 B247839 2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247839.png)
2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an isonicotinoyl group and a 3-methylphenoxyacetyl group attached to a piperazine ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone typically involves a multi-step process:
-
Formation of the Piperazine Core: : The synthesis begins with the preparation of the piperazine core, which can be achieved through the reaction of ethylenediamine with diethyl oxalate under reflux conditions to form piperazine-2,5-dione. This intermediate is then reduced to piperazine using a suitable reducing agent such as lithium aluminum hydride.
-
Introduction of the Isonicotinoyl Group: : The piperazine core is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to introduce the isonicotinoyl group. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
-
Attachment of the 3-Methylphenoxyacetyl Group: : Finally, the compound is synthesized by reacting the intermediate with 3-methylphenoxyacetyl chloride. This step is also performed in the presence of a base, such as pyridine, and an inert solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biochemical studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Industry: It is explored for its potential use in industrial processes, including catalysis and the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine: Similar structure with a different position of the methyl group on the phenoxy ring.
1-Isonicotinoyl-4-[(2-methylphenoxy)acetyl]piperazine: Similar structure with the methyl group in the ortho position on the phenoxy ring.
Uniqueness
2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Propriétés
Formule moléculaire |
C19H21N3O3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-15-3-2-4-17(13-15)25-14-18(23)21-9-11-22(12-10-21)19(24)16-5-7-20-8-6-16/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
NDDJJROCLPATNY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247756.png)
![1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247757.png)
![2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247758.png)
![1-[(4-CHLOROPHENYL)SULFONYL]-4-(3-CYCLOHEXENYLMETHYL)PIPERAZINE](/img/structure/B247760.png)
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247767.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247769.png)
![1-(3-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247770.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247772.png)

![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247774.png)


![2-(4-BROMOPHENOXY)-1-[4-(4-ETHYLBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247779.png)
